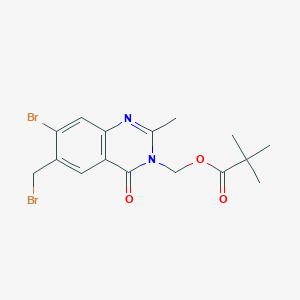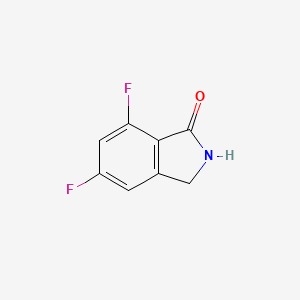
5,7-Difluoroisoindolin-1-one
Vue d'ensemble
Description
5,7-Difluoroisoindolin-1-one is not directly mentioned in the provided papers. However, the papers discuss related compounds that are valuable in medicinal chemistry due to their structural features and stability. The first paper describes the synthesis of tetrahydroquinolines and tetrahydronaphthyridines with trifluoromethyl groups, which are similar in that they contain a partially-saturated bicyclic ring structure, which may be relevant to the analysis of 5,7-Difluoroisoindolin-1-one . The second paper discusses a fluorescent compound with a 1,2,3-triazole moiety, which, while not the same, shares the characteristic of fluorescence that could be a property of interest in the analysis of 5,7-Difluoroisoindolin-1-one .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures that may be optimized using spectroscopic methods such as NMR. For instance, the synthesis of 2,6-disubstituted tetrahydroquinolines is performed using a three-step/one-pot procedure, which could provide insights into the synthesis of 5,7-Difluoroisoindolin-1-one, assuming it may require a similar approach for the incorporation of fluorine atoms into the isoindolin-1-one framework .
Molecular Structure Analysis
The molecular structure of compounds similar to 5,7-Difluoroisoindolin-1-one can be analyzed using density functional theory (DFT) calculations, as demonstrated in the second paper. This approach allows for the determination of optimized structural parameters, electronic properties, and the prediction of spectroscopic data such as FT-IR and NMR . Such theoretical studies are essential for understanding the molecular structure of 5,7-Difluoroisoindolin-1-one.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 5,7-Difluoroisoindolin-1-one, they do provide information on the reactivity of similar compounds. For example, the fluorescent compound studied in the second paper exhibits specific absorption-emission characteristics, which could be indicative of its reactivity in different solvents . This information could be extrapolated to predict the reactivity of 5,7-Difluoroisoindolin-1-one in various chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 5,7-Difluoroisoindolin-1-one can be studied through experimental and theoretical methods. The second paper provides a comprehensive analysis of a fluorescent compound, including its nonlinear optical properties, interaction with solvents, and thermodynamic properties . These studies are crucial for understanding the behavior of 5,7-Difluoroisoindolin-1-one in different physical states and chemical contexts.
Applications De Recherche Scientifique
Photolytic Efficiency and Substituent Effects
5,7-Difluoroisoindolin-1-one derivatives have been studied for their photolytic efficiency. A study examining the effects of electron-donating and withdrawing substituents on these derivatives found that certain substitutions improved photolysis efficiency in aqueous solutions, highlighting their potential in photochemical applications (Papageorgiou et al., 2005).
Application in Organic Solar Cells
A study on the synthesis of a difluorinated isoindoline-1,3-dione-based conjugated polymer showcased its potential use in organic solar cells. The research highlighted the impact of fluorination on photovoltaic performance, indicating the relevance of 5,7-difluoroisoindolin-1-one derivatives in renewable energy technologies (Hwang et al., 2018).
Chemical Properties and Synthesis
Research into the synthetic, physical, and chemical properties of 5,7-difluoroisoindolin-1-one and related compounds has been conducted, providing insights into their potential applications in pharmaceuticals and medicine. These studies emphasize the importance of understanding the structural and biological actions of these compounds for developing new molecules or enhancing existing ones (Kaplaushenko et al., 2016).
Safety and Hazards
5,7-Difluoroisoindolin-1-one is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity (Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) .
Mécanisme D'action
Target of Action
The primary target of 5,7-Difluoroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
5,7-Difluoroisoindolin-1-one interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction leads to the inhibition of CDK7, thereby affecting the cell cycle progression .
Biochemical Pathways
The inhibition of CDK7 by 5,7-Difluoroisoindolin-1-one affects the cell cycle, particularly the transition from G1 phase to S phase . This disruption in the cell cycle can lead to the arrest of cell proliferation, which is a desirable effect in the treatment of cancer .
Pharmacokinetics
The compound has been shown to exhibit superior qualities to known cdk7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted
Result of Action
The inhibition of CDK7 by 5,7-Difluoroisoindolin-1-one results in the disruption of the cell cycle, leading to the arrest of cell proliferation . This makes the compound a potential candidate for anti-cancer action .
Propriétés
IUPAC Name |
5,7-difluoro-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-4-3-11-8(12)7(4)6(10)2-5/h1-2H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISQWNPAUCDBNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,4R)-4-(3,5-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3034127.png)
![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)
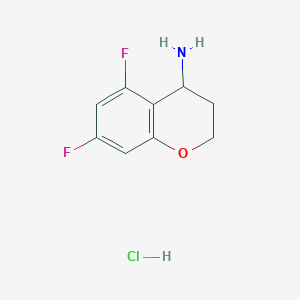
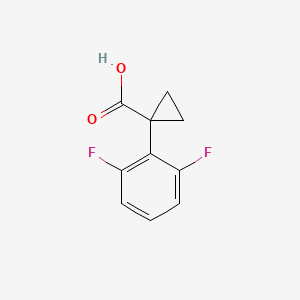
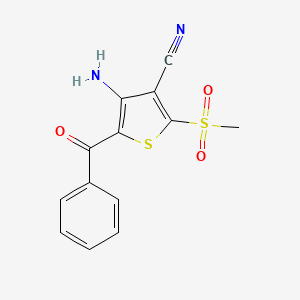
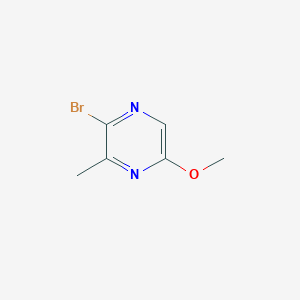
![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)
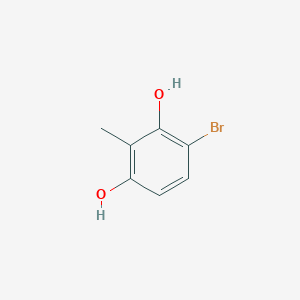

![1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B3034139.png)

![1-(benzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrrole-2,5-dione](/img/structure/B3034144.png)
